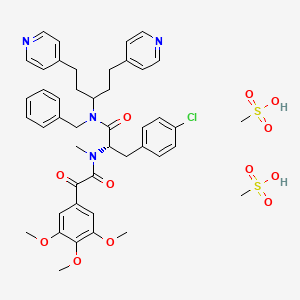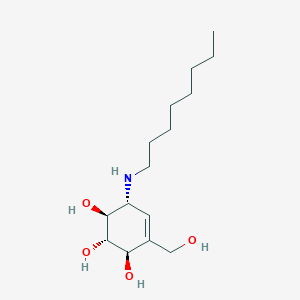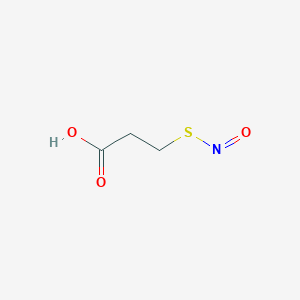
Nihydrazone
Vue d'ensemble
Description
Nihydrazone, également connue sous le nom de 5-nitro-2-furfuraldéhyde acétylhydrazone, est un composé de formule moléculaire C₇H₇N₃O₄ et d'un poids moléculaire de 197,15 g/mol . Elle est principalement connue pour ses propriétés antibactériennes et antiprotozoaires, ce qui en fait un additif alimentaire précieux pour la volaille . This compound a montré son efficacité contre la coccidiose causée par Eimeria tenella et Eimeria necatrix, améliorant les gains de poids, la conversion alimentaire et la survie des poulets .
Méthodes De Préparation
Nihydrazone peut être synthétisée par différentes méthodes. Une voie de synthèse courante implique la réaction du 5-nitrofurfural avec l'acéthydrazide . La réaction se produit généralement dans des conditions de chauffage pendant une courte durée (environ 0,25 heure) . D'autres méthodes comprennent la synthèse en solution, la mécano-synthèse et les réactions de fusion à l'état solide . Le choix de la méthode dépend du rendement et de la pureté souhaités du produit final.
Analyse Des Réactions Chimiques
Nihydrazone subit plusieurs types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs courants utilisés dans ces réactions comprennent les aldéhydes, les cétones et divers solvants organiques . Par exemple, la réaction de this compound avec des aldéhydes ou des cétones dans des solvants organiques peut conduire à la formation de dérivés d'hydrazone . Ces réactions sont souvent surveillées à l'aide de techniques telles que la diffraction des rayons X et les méthodes IR-ATR .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique. En chimie, elle est utilisée comme précurseur pour la synthèse de dérivés d'hydrazone, qui présentent diverses activités biologiques . En biologie et en médecine, this compound est étudiée pour ses propriétés antimicrobiennes, notamment contre les bactéries, les levures, les moisissures et les algues . Elle a également été étudiée pour son activité anticoccidienne chez la volaille . De plus, this compound et ses dérivés sont explorés pour leur utilisation potentielle en recherche contre le cancer en raison de leurs activités cytotoxiques .
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec les composants cellulaires, conduisant à l'inhibition des processus bioénergétiques tels que la glycolyse . Cette inhibition perturbe la production d'énergie dans les cellules, conduisant finalement à la mort cellulaire. Les activités antibactériennes et antiprotozoaires de this compound sont attribuées à sa capacité à interférer avec les voies métaboliques des micro-organismes . Les cibles moléculaires du composé comprennent les enzymes impliquées dans le métabolisme énergétique et la synthèse des acides nucléiques .
Applications De Recherche Scientifique
Nihydrazone has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of hydrazone derivatives, which have various biological activities . In biology and medicine, this compound is studied for its antimicrobial properties, particularly against bacteria, yeasts, molds, and algae . It has also been investigated for its anticoccidial activity in poultry . Additionally, this compound and its derivatives are explored for their potential use in cancer research due to their cytotoxic activities .
Mécanisme D'action
The mechanism of action of nihydrazone involves its interaction with cellular components, leading to the inhibition of bioenergetic processes such as glycolysis . This inhibition disrupts the energy production in cells, ultimately leading to cell death. This compound’s antibacterial and antiprotozoal activities are attributed to its ability to interfere with the metabolic pathways of microorganisms . The compound’s molecular targets include enzymes involved in energy metabolism and nucleic acid synthesis .
Comparaison Avec Des Composés Similaires
Nihydrazone appartient à la classe des composés nitrofuranes, connus pour leurs activités antimicrobiennes à large spectre . Des composés similaires comprennent la nitrofurantoïne, la furazolidone et la furaltadone . Comparée à ces composés, this compound est unique par son activité spécifique contre la coccidiose chez la volaille . Alors que d'autres dérivés nitrofuranes sont utilisés en médecine clinique et vétérinaire, la principale application de this compound est la prévention et le traitement de la coccidiose .
Propriétés
IUPAC Name |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-5(11)9-8-4-6-2-3-7(14-6)10(12)13/h2-4H,1H3,(H,9,11)/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFHHZJOAUZSJU-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN=CC1=CC=C(O1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/N=C/C1=CC=C(O1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046398 | |
| Record name | Nihydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67-28-7 | |
| Record name | Nihydrazone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nihydrazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nihydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nihydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIHYDRAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BS3E41XVP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B1241241.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B1241242.png)

![N-(3-methoxyphenyl)-2-{(2Z)-4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B1241244.png)






![(2S)-2-[(3S,6S,9Z,12S,15S,18S,21S,24R,27S)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-[(1S)-2-chloro-1-hydroxyethyl]-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-[(1S)-1-hydroxyethyl]-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B1241255.png)

